molecular formula C9H6BrN3O B12275302 N-(6-bromoquinazolin-2-yl)formamide

N-(6-bromoquinazolin-2-yl)formamide

Cat. No.: B12275302
M. Wt: 252.07 g/mol
InChI Key: VGAXUVSXBYCGQE-UHFFFAOYSA-N
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Description

N-(6-bromoquinazolin-2-yl)formamide is a chemical compound with the molecular formula C9H6BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 6th position and a formamide group at the 2nd position of the quinazoline ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoquinazolin-2-yl)formamide typically involves the bromination of quinazoline derivatives followed by formylation. One common method includes the reaction of 6-bromoquinazoline with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoquinazolin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-bromoquinazolin-2-yl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-bromoquinazolin-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromoquinazolin-2-yl)formamide is unique due to the presence of both the bromine atom and formamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

N-(6-bromoquinazolin-2-yl)formamide

InChI

InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14)

InChI Key

VGAXUVSXBYCGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)NC=O

Origin of Product

United States

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